molecular formula C10H17N3S B13219426 N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13219426
M. Wt: 211.33 g/mol
InChI Key: AOTZOSNJPPJRQI-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The 2-methylpropyl (isobutyl) substituent on the amine group distinguishes it from related derivatives.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-(2-methylpropyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H17N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

AOTZOSNJPPJRQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Major products formed from these reactions often include derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as PI3K. The compound’s structure allows it to form strong interactions with the active sites of these enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the suppression of cancer cell growth .

Comparison with Similar Compounds

Substituent Variations on the Thiazolo[5,4-b]pyridine Core

The target compound’s isobutyl group contrasts with substituents in analogs, influencing steric bulk, lipophilicity, and electronic interactions. Key comparisons include:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Notes
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine 2-Methylpropyl C₁₁H₁₇N₃S Not provided High lipophilicity due to branched alkyl chain
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl C₁₂H₁₁N₃S Not provided Aromatic substituent enhances π-π interactions; potential for improved receptor binding
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine 2-Methoxyethyl C₁₁H₁₇N₃OS 2059942-63-9 Ether group increases polarity and aqueous solubility
5-Methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Methyl (position 5) C₇H₉N₃S G9 (incomplete) Methyl at position 5 may alter ring electronics

Key Observations :

  • Lipophilicity : The isobutyl group in the target compound likely enhances membrane permeability compared to the polar methoxyethyl group in but may reduce solubility relative to smaller substituents.
  • Binding Interactions : The phenyl analog could exhibit stronger binding to aromatic receptor pockets, whereas the methoxyethyl variant may engage in hydrogen bonding.

Heterocyclic Core Modifications: Thiazolo vs. Oxazolo

Replacement of the thiazole sulfur with oxygen yields oxazolo[5,4-c]pyridin-2-amine (C₆H₉N₃O, CAS 3013688-66-6) . Key differences include:

  • Hydrogen Bonding : The oxazolo oxygen may participate in hydrogen bonding, unlike the thiazolo sulfur.
  • Stability : Thiazolo derivatives are generally more lipophilic and metabolically stable than oxazolo analogs.

Pharmacological Considerations

While direct data for the target compound are unavailable, pharmacological assays on structurally related thiazolo[5,4-d]pyrimidines (e.g., compounds 18 and 19 in ) demonstrate standard evaluation methods. These include membrane preparation from CHO cells expressing human adenosine receptors (hARs) and binding affinity tests. Such protocols suggest that the target compound’s activity could be assessed similarly, with substituent-driven variations in potency or selectivity .

Biological Activity

N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of interest due to its potential biological activities. The thiazolo-pyridine framework is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • CAS Number : 2060028-48-8
  • Molecular Formula : C10H17N3S
  • Molecular Weight : 211.33 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Here are key findings related to its pharmacological effects:

Anticancer Activity

Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating similar compounds:

  • Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
  • Findings : Certain derivatives showed promising antitumor activity specifically against liver and colon cancer cells with low cytotoxicity towards normal fibroblast cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Tested Microorganisms : Staphylococcus aureus and Escherichia coli.
  • Results : Compounds with similar thiazolo-pyridine structures demonstrated significant antibacterial activity. The presence of electronegative substituents enhanced this activity against Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Potential binding to nuclear hormone receptors which may influence gene expression related to cancer progression and inflammation.

Study 1: Antiproliferative Activity Assessment

In a study published in 2022:

  • Objective : To evaluate the antiproliferative effects of newly synthesized thiazolo-pyridine derivatives.
  • Methodology : MTT assay was utilized to assess cell viability.
  • Results : Certain derivatives exhibited IC50 values in the micromolar range against HCT-116 and HepG2 cells. The most active compounds showed docking scores indicating favorable interactions with target proteins associated with cancer .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties:

  • Objective : To determine the antibacterial efficacy of thiazolo-pyridine derivatives.
  • Methodology : Disk diffusion method was employed against selected bacterial strains.
  • Results : Compounds demonstrated varying degrees of inhibition zones against S. aureus and E. coli, with some exhibiting superior activity compared to standard antibiotics .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerHCT-11615
AnticancerHepG220
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli12

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